1-Benzyl-4-methoxy-1H-indole
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Overview
Description
1-Benzyl-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a methoxy group at the fourth position and a phenylmethyl group at the first position of the indole ring, contributing to its unique chemical properties .
Preparation Methods
The synthesis of 1-Benzyl-4-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine with 4-methoxybenzaldehyde in the presence of an acid catalyst can yield the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Scientific Research Applications
1-Benzyl-4-methoxy-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
1-Benzyl-4-methoxy-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 5-methoxy-1-(phenylmethyl)-: Similar structure but with the methoxy group at the fifth position, leading to different chemical and biological properties.
1H-Indole, 4-methoxy-1-(methyl)-: Lacks the phenylmethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
90811-56-6 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-benzyl-4-methoxyindole |
InChI |
InChI=1S/C16H15NO/c1-18-16-9-5-8-15-14(16)10-11-17(15)12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 |
InChI Key |
TXPCANGRYBPTSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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